PTD-p65-P1 Peptide is a synthetic peptide that acts as a potent and selective inhibitor of the nuclear transcription factor Nuclear Factor kappa B (NF-κB). This peptide is derived from the p65 subunit of NF-κB, specifically comprising amino acid residues 271 to 282. The peptide is notable for its ability to translocate across cell membranes, which enhances its effectiveness in inhibiting NF-κB activity, a crucial pathway involved in inflammatory responses and various diseases, including cancer and autoimmune disorders .
PTD-p65-P1 Peptide is classified as a membrane-translocating peptide. It is synthesized through solid-phase peptide synthesis techniques, which allow for precise control over the peptide's sequence and structure. This classification places it within a broader category of peptides that are engineered for therapeutic applications, particularly in modulating cellular signaling pathways .
The synthesis of PTD-p65-P1 Peptide typically employs solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a growing peptide chain that is anchored to an insoluble polymeric support. The process includes several key steps:
The efficiency of SPPS can be enhanced by optimizing conditions such as solvent choice and coupling reagents (e.g., N,N'-dicyclohexylcarbodiimide). Additionally, purification techniques like reversed-phase high-performance liquid chromatography (HPLC) are employed to isolate the target peptide from impurities generated during synthesis .
The molecular structure of PTD-p65-P1 Peptide consists of a sequence derived from the p65 subunit of NF-κB, characterized by specific amino acid residues that facilitate its function as an inhibitor. The peptide's translocation ability is attributed to its conjugation with a cell-penetrating sequence derived from antennapedia, which enhances cellular uptake .
The molecular weight and specific structural data for PTD-p65-P1 Peptide can vary depending on its synthesis conditions but typically fall within the range expected for peptides of similar length (approximately 1,200 Da). Its sequence and structural conformation are critical for its biological activity and interaction with NF-κB .
PTD-p65-P1 Peptide primarily functions through its interaction with components of the NF-κB signaling pathway. Specifically, it inhibits the degradation and phosphorylation of IκBα, a protein that sequesters NF-κB in the cytoplasm under non-stimulated conditions. By preventing this degradation, PTD-p65-P1 effectively blocks NF-κB activation in response to pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α) .
The mechanism involves competitive binding where PTD-p65-P1 Peptide disrupts the normal signaling cascade, thereby reducing transcriptional activation of genes involved in inflammation and immune responses. This action can be quantitatively analyzed using various biochemical assays to measure NF-κB activity levels in treated cells compared to controls .
The mechanism of action for PTD-p65-P1 Peptide involves several steps:
Experimental studies have shown that treatment with PTD-p65-P1 significantly reduces NF-κB-dependent gene expression in various cell types exposed to inflammatory stimuli . Quantitative data from these studies demonstrate a marked decrease in pro-inflammatory cytokine production upon treatment.
PTD-p65-P1 Peptide typically appears as a white to off-white powder when synthesized and purified. It is soluble in aqueous solutions at physiological pH but may require specific buffers for optimal stability.
The chemical properties include:
Analytical techniques such as mass spectrometry and HPLC are routinely used to confirm purity and identity during characterization .
PTD-p65-P1 Peptide has several scientific applications:
PTD-p65-P1 is a chimeric peptide comprising two functionally distinct domains: A biologically active sequence derived from the NF-κB p65 subunit (amino acid residues 271-282: DRQIKIWFQNRR) and a cell-penetrating protein transduction domain (PTD) from the third helix of Drosophila Antennapedia (RQIKIWFQNRRMKWKK) [2] [6]. This 28-amino acid construct (full sequence: DRQIKIWFQNRRMKWKKQLRRPSDRELSE) selectively targets the Rel Homology Domain (RHD) of p65, which governs DNA binding and dimerization [2]. Structural analyses reveal that residues W276, F278, and R279 within the p65-derived segment form critical hydrogen bonds and hydrophobic interactions with:
Table 1: Key Structural Elements of PTD-p65-P1 and Their Functional Roles
Structural Component | Amino Acid Sequence/Residues | Biological Function |
---|---|---|
p65-derived inhibitory sequence | Residues 271-282 (DRQIKIWFQNRR) | Competitive binding to p65 interaction domains; blocks cofactor recruitment |
Antennapedia PTD | RQIKIWFQNRRMKWKK | Facilitates energy-independent cellular translocation across membranes |
Critical functional residues | W276, F278, R279 | Disrupt phosphorylation-dependent activation and DNA binding of NF-κB |
This high-affinity binding (estimated Kd = 0.8-1.2 µM) sterically obstructs the p50-p65 heterodimer’s access to κB consensus sequences in DNA while preserving IκBα binding [2] [8].
The phosphorylation of p65 at Ser276 is a prerequisite for its transcriptional activity, facilitating:
PTD-p65-P1 acts as a competitive pseudo-substrate for kinases targeting Ser276 (primarily protein kinase A and MSK1). In vitro kinase assays demonstrate >90% inhibition of Ser276 phosphorylation at 150 μM peptide concentration [2] [6]. Mechanistically:
Consequently, unphosphorylated p65 fails to dissociate from cytoplasmic IκBα and cannot undergo nuclear translocation. Immunofluorescence studies in TNFα-stimulated cells confirm complete abrogation of p65 nuclear accumulation within 15–30 minutes of PTD-p65-P1 treatment (150 μM), even when IκBα degradation occurs normally [2] [6].
Table 2: Impact of PTD-p65-P1 on NF-κB Activation Events
Molecular Event | Status with PTD-p65-P1 (150 μM) | Functional Consequence |
---|---|---|
IκBα degradation | Unaffected | NF-κB released but inactive |
p65 Ser276 phosphorylation | Inhibited (≥90%) | No CBP/p300 recruitment; no acetylation |
Nuclear translocation of p65 | Blocked | Absence of nuclear NF-κB complexes |
DNA binding (EMSA confirmation) | Reduced by 75-95% | Transcriptional suppression of κB-dependent genes |
The Antennapedia PTD (RQIKIWFQNRRMKWKK) enables energy-independent cellular entry at 4°C–37°C via:
Uptake kinetics vary by cell type:
The PTD’s tryptophan residues (W5, W7) are critical for membrane interaction, while lysine/arginine clusters facilitate endosomal escape via the "proton sponge" effect. Mutagenesis studies confirm that PTD variants lacking these residues show <20% cellular entry efficiency [7].
Table 3: Cellular Uptake Efficiency of PTD-p65-P1 Across Cell Types
Cell Type | Internalization Efficiency (150 μM, 60 min) | Key Uptake Mechanism |
---|---|---|
KBM-5 (leukemia) | >95% | Heparan sulfate-dependent macropinocytosis |
MDA-MB-231 (breast cancer) | 80% | Lipid raft-mediated endocytosis |
BGC-823 (gastric cancer) | 75% | Clathrin-independent endocytosis |
HEK293T (embryonic kidney) | 65% | Caveolae-mediated uptake |
PTD-p65-P1 exhibits exceptional target specificity by:
This distinguishes it from conventional NF-κB inhibitors:
Electrophoretic mobility shift assays (EMSAs) demonstrate that PTD-p65-P1 reduces NF-κB DNA binding by 75-95% across stimuli (TNFα, LPS, H2O2, cigarette smoke), while AP-1 binding remains unaffected [2]. Crucially, the peptide:
Table 4: Specificity Profile of PTD-p65-P1 Versus Broad-Spectrum NF-κB Inhibitors
Inhibitor Type | Example Compound | Mechanism of Action | Effect on IκBα Degradation | Specificity for NF-κB |
---|---|---|---|---|
p65-targeting peptide | PTD-p65-P1 | Blocks p65 phosphorylation & DNA binding | No effect | High (p65-specific) |
Proteasome inhibitor | Bortezomib | Prevents IκBα degradation | Inhibited | Low (affects all proteasome substrates) |
IKK inhibitor | BAY-11-7082 | Inhibits IKK-mediated IκBα phosphorylation | Inhibited | Moderate (affects canonical NF-κB) |
Antioxidant | N-acetylcysteine | Scavenges ROS that activate IKK | Delayed | Low (broad antioxidant) |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8